molecular formula C8H12O6 B6353350 cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid CAS No. 116499-07-1

cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid

Cat. No.: B6353350
CAS No.: 116499-07-1
M. Wt: 204.18 g/mol
InChI Key: QDCLIEXYHDLWGC-UHNVWZDZSA-N
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Description

cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: is a complex organic compound with the molecular formula C8H12O6 . This compound is characterized by its unique structure, which includes a dioxolane ring and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a methoxycarbonyl compound in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry and advanced purification techniques are often employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In organic chemistry, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, this compound is being explored for its therapeutic properties. It has been investigated for its potential use in treating bacterial and viral infections, as well as in the development of anti-cancer drugs.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

  • 5-(Methoxycarbonyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (isomer)

  • 1,3-Dioxolane-4-carboxylic acid derivatives

  • Monomethyl esters of dioxolane carboxylic acids

Uniqueness: cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties compared to its isomers and related compounds.

Properties

IUPAC Name

(4R,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCLIEXYHDLWGC-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1.23 mL of dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate in 12 mL of methanol was added slowly 3.0 mL of 2 mol/L sodium hydroxide solution under ice-cooling. After being stirred at room temperature for 24 hours, the reaction mixture was concentrated under reduced pressure, and the residue was diluted with 15 ml of water. After the mixture was washed with diethyl ether, acidified by addition of 4 mL of 2 mol/L hydrochloric acid. After the aqueous layer was extracted with dichloromethane, the organic layer was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 0.686 g of 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid monomethyl ester.
Quantity
1.23 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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